

An In-depth Technical Guide to the Chemical Structure and Properties of Alpelisib

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For Researchers, Scientists, and Drug Development Professionals Executive Summary

Alpelisib, marketed under the brand names Piqray and Vijoice, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the alpha-isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1][2] Developed by Novartis, it represents a significant advancement in precision medicine, particularly for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Alpelisib. Detailed experimental protocols and visual diagrams of its core signaling pathway are included to support further research and development efforts in the field of oncology.

Chemical Structure and Identification

Alpelisib is a derivative of 2-aminothiazole and pyrrolidine. Its chemical identity is well-defined by several key identifiers.



Identifier	Value
IUPAC Name	(2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
CAS Number	1217486-61-7
Molecular Formula	C19H22F3N5O2S
SMILES	CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O) N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Sources: PubChem, Wikipedia

Physicochemical Properties

The physicochemical properties of **Alpelisib** are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to almost white powder.[4]

Property	Value
Molecular Weight	441.47 g/mol
Melting Point	~208°C
Water Solubility	0.00528 mg/mL (practically insoluble)
Solubility in DMSO	88 mg/mL (199.33 mM)
pKa (Strongest Acidic)	7.79
pKa (Strongest Basic)	2.81
LogP	2.76

Sources: DrugBank, FDA Access Data, Selleck Chemicals

Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway





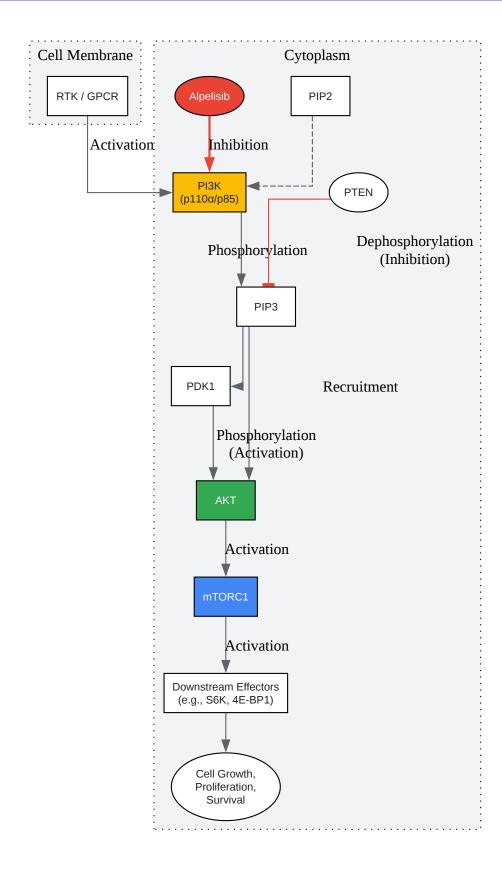


Alpelisib is a potent and selective inhibitor of the p110 α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[5][6] In many cancers, particularly HR+ breast cancer, mutations in the PIK3CA gene lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting uncontrolled cell growth, proliferation, and survival.[5] **Alpelisib** specifically targets the mutated p110 α subunit, blocking the downstream signaling cascade.[5] This targeted inhibition leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring these mutations.[5]

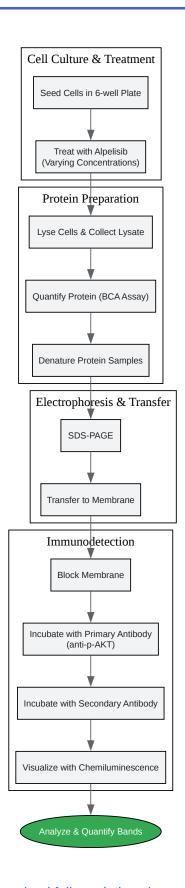
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a wide range of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.









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